molecular formula C14H15NO B187385 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone CAS No. 83935-45-9

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone

Cat. No. B187385
CAS RN: 83935-45-9
M. Wt: 213.27 g/mol
InChI Key: QYTWQHUEXYLNLA-UHFFFAOYSA-N
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Description

“1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” is a chemical compound that has been studied for its potential biological activities . It has been used in the synthesis of new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides . These molecules have shown appreciable action against DHFR and enoyl ACP reductase enzymes, and some of them have also exhibited strong antibacterial and antitubercular properties .


Synthesis Analysis

The synthesis of “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” involves the reaction of 2,5-dimethylpyrrole with phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .


Molecular Structure Analysis

The molecular structure of “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” has been studied through spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .


Chemical Reactions Analysis

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Safety And Hazards

While handling and storing this compound, it is advised to avoid contact with oxidizing agents to prevent fire and explosion. It is also recommended to ensure sufficient ventilation to avoid inhaling its vapors. The compound should be stored in a cool, dry place, away from fire sources and flammable substances .

Future Directions

The molecules synthesized from “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTWQHUEXYLNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335072
Record name 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone

CAS RN

83935-45-9
Record name 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=83935-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-2,5-DIMETHYLPYRROLE
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